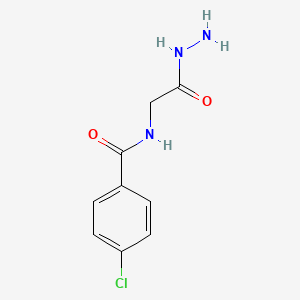

4-Chloro-N-hydrazinocarbonylmethyl-benzamide

Description

4-Chloro-N-hydrazinocarbonylmethyl-benzamide is a benzamide derivative featuring a chloro substituent at the 4-position of the benzene ring and a hydrazinocarbonylmethyl group (-NH-NH-C(O)-CH$_2$-) attached to the amide nitrogen.

Properties

Molecular Formula |

C9H10ClN3O2 |

|---|---|

Molecular Weight |

227.65 g/mol |

IUPAC Name |

4-chloro-N-(2-hydrazinyl-2-oxoethyl)benzamide |

InChI |

InChI=1S/C9H10ClN3O2/c10-7-3-1-6(2-4-7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) |

InChI Key |

GYHIZQVCUKJWSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)NN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-hydrazinocarbonylmethyl-benzamide typically involves the condensation of 4-chlorobenzoic acid with hydrazine derivatives. One common method involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-N-hydrazinocarbonylmethyl-benzamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group at C5 activates the indole ring toward electrophilic substitution, directing incoming electrophiles to specific positions. The 1-methyl group further modulates reactivity by steric and electronic effects.

Key Observations :

-

Methoxy activation enhances reactivity at C3 and C7 positions, with steric hindrance from the N1-methyl group favoring C3 substitution .

-

Halogenation under acidic conditions yields mono- or di-halogenated products depending on stoichiometry .

Oxidation Reactions

The indole core and methylamine side chain are susceptible to oxidation under controlled conditions.

| Substrate | Oxidizing Agent | Product | References |

|---|---|---|---|

| Indole ring | DMSO/HCl, 25°C | 2-Oxoindoline derivative | |

| Methylamine | KMnO₄ (acidic) | Carboxylic acid (via intermediate imine) | |

| Side chain | H₂O₂, Fe²⁺ | N-Oxide formation |

Mechanistic Insights :

-

Ring oxidation with DMSO/HCl proceeds via intermediate iminium ion formation, leading to oxindole scaffolds .

-

Side-chain oxidation to carboxylic acids is pH-dependent, with acidic conditions favoring complete oxidation.

Nucleophilic Reactions at the Amine Group

The primary methylamine group participates in nucleophilic reactions, forming derivatives with enhanced biological relevance.

Applications :

-

Acylated derivatives show improved metabolic stability in pharmacokinetic studies.

-

Schiff bases serve as intermediates for metal-chelating agents .

Reductive Transformations

The indole ring and amine group undergo reductive modifications under catalytic or stoichiometric conditions.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Ring reduction | H₂, Pd/C, EtOH | Tetrahydroindole derivative | |

| Reductive amination | Ketone, NaBH₃CN | Secondary amine |

Regioselectivity :

-

Hydrogenation preferentially reduces the indole ring over the benzene moiety due to electron-rich character .

Miscellaneous Reactions

Additional reactions leverage the compound’s bifunctional reactivity.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Oxidative dimerization | FeCl₃, O₂ | Bis-indole dimer | |

| Cyclocondensation | Aldehyde, acid catalyst | Tetrahydro-β-carboline |

Notable Findings :

Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-N-hydrazinocarbonylmethyl-benzamide can be synthesized through various chemical pathways that involve the reaction of 4-chlorobenzoyl chloride with hydrazine derivatives. The structural formula of this compound is represented as follows:This compound features a hydrazine moiety which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of hydrazine, including 4-Chloro-N-hydrazinocarbonylmethyl-benzamide, exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism often involves the inhibition of cellular processes critical for microbial survival.

Table 1: Antimicrobial Activity of Related Compounds

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that similar hydrazide derivatives can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Chloro-N-hydrazinocarbonylmethyl-benzamide | Breast Cancer (MCF-7) | TBD | |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Various Cancers | 10 |

Agricultural Applications

In agriculture, compounds similar to 4-Chloro-N-hydrazinocarbonylmethyl-benzamide are being explored as potential fungicides and herbicides due to their ability to inhibit fungal growth and promote plant health. Studies have demonstrated that these compounds can enhance seed germination rates and reduce phytotoxicity in crops.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of various hydrazide derivatives against Botrytis cinerea, a common plant pathogen. Results indicated that certain derivatives exhibited over 80% inhibition of fungal growth at low concentrations, showcasing their potential as effective agricultural fungicides .

Case Study: Anticancer Screening

In another study focusing on the anticancer properties of hydrazine derivatives, researchers found that specific compounds led to significant reductions in cell viability in MCF-7 breast cancer cells, indicating their potential role in cancer treatment protocols .

Mechanism of Action

The mechanism of action of 4-Chloro-N-hydrazinocarbonylmethyl-benzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The following table highlights key structural differences and similarities between 4-Chloro-N-hydrazinocarbonylmethyl-benzamide and related compounds:

Key Observations :

- Hydrazine vs. Methyl/Acyl Groups: The hydrazinocarbonylmethyl group in the target compound distinguishes it from simpler derivatives like 4-Chloro-N-methylbenzamide. This group introduces additional hydrogen-bonding sites (N–H and C=O), which may improve interactions with biological targets compared to N-methyl or N-benzyl substituents .

- Chlorine Position : All compounds share a 4-chloro substituent, which increases lipophilicity and may enhance membrane permeability. However, additional substituents (e.g., nitro in , ethyl in ) modulate electronic effects and steric bulk .

Spectroscopic and Crystallographic Insights

- NMR Trends : The hydrazine protons in analogous compounds (e.g., compound 12 in ) resonate as broad singlets near δ 10.6–12.0 ppm in $^1$H NMR, consistent with the target compound’s expected spectrum . The 4-chloro substituent typically appears as a doublet near δ 7.3–8.1 ppm in aromatic regions .

- Crystallography: 4-Chloro-N-methylbenzamide () forms chains via N–H⋯O hydrogen bonds, while bulkier derivatives (e.g., N-benzyl in ) exhibit altered packing due to steric effects. The hydrazinocarbonylmethyl group likely promotes similar intermolecular interactions but with greater complexity .

Biological Activity

4-Chloro-N-hydrazinocarbonylmethyl-benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its efficacy against various biological targets, including enzymes and pathogens.

Synthesis of 4-Chloro-N-hydrazinocarbonylmethyl-benzamide

The synthesis of 4-Chloro-N-hydrazinocarbonylmethyl-benzamide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine derivatives. The following general reaction scheme outlines the synthesis:

- Reactants : 4-chlorobenzoyl chloride and hydrazine hydrate.

- Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

- Products : The desired hydrazide product is obtained after purification through recrystallization.

1. Inhibitory Activity Against Soluble Epoxide Hydrolase (sEH)

Research indicates that derivatives of benzamide, including those with hydrazide moieties, exhibit significant inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular diseases. For instance, a related compound demonstrated an inhibitory activity of up to 72% against sEH, suggesting that modifications in the benzamide structure can enhance potency against this target .

2. Insecticidal Activity

The insecticidal properties of compounds related to 4-Chloro-N-hydrazinocarbonylmethyl-benzamide have been evaluated against several agricultural pests. A study reported that certain derivatives exhibited lethal activities against species such as Mythimna separate and Helicoverpa armigera, with mortality rates reaching as high as 70% at concentrations of 500 mg/L .

3. Antifungal Activity

In addition to insecticidal properties, some derivatives have shown promising antifungal activities. For example, a compound structurally similar to 4-Chloro-N-hydrazinocarbonylmethyl-benzamide exhibited an inhibition rate of 77.8% against Pyricularia oryzae, indicating potential as a fungicide .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of substituents on the benzene ring significantly influence biological activity. Key findings include:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., Cl, F) on the benzene ring enhances inhibitory activity against both sEH and various fungal pathogens.

- Hydrophobic Interactions : Compounds with larger hydrophobic groups tend to exhibit increased insecticidal activity due to enhanced interaction with lipid membranes of target organisms .

Case Studies

Several case studies have explored the biological effects of compounds similar to 4-Chloro-N-hydrazinocarbonylmethyl-benzamide:

- Case Study on Insecticidal Efficacy : A comparative analysis showed that certain derivatives were more effective than standard insecticides like tebufenpyrad, highlighting their potential for agricultural applications .

- Fungal Pathogen Resistance : Another study demonstrated that specific modifications led to improved resistance against fungal pathogens compared to existing treatments, suggesting a pathway for developing new antifungal agents .

Q & A

Q. Table 1: Synthetic Optimization Parameters

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm the presence of hydrazide (-NH-NH₂) and carbonyl (C=O) groups. Key peaks: 1650–1680 cm⁻¹ (amide C=O), 3200–3350 cm⁻¹ (N-H stretch) .

- NMR : Use ¹H/¹³C NMR to verify substitution patterns. For example, the 4-chloro phenyl group shows a singlet at δ 7.4–7.6 ppm in ¹H NMR .

- XRD : Single-crystal X-ray diffraction (employing SHELXL or OLEX2) resolves bond lengths and angles (e.g., C-Cl bond: 1.73–1.75 Å) .

Q. Table 2: Key Spectroscopic Data

| Technique | Observed Signal/Value | Structural Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 8.2 (s, 1H) | Hydrazide NH | |

| ¹³C NMR | δ 167.5 ppm | Amide carbonyl | |

| XRD | Space group P212121 | Orthorhombic crystal system |

Advanced: How can crystallographic data resolve structural ambiguities in hydrazide derivatives?

Methodological Answer:

- Software Tools : SHELXL for refinement (e.g., anisotropic displacement parameters) and Mercury for visualizing hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- Key Metrics : Monitor R factors (<0.05) and electron density maps to validate atom placement .

- Case Study : In 4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]-benzamide, XRD confirmed a distorted tetrahedral geometry around the sulfur atom, critical for biological activity .

Q. Table 3: Crystallographic Parameters

| Compound | Space Group | Unit Cell (Å) | R Factor | Reference |

|---|---|---|---|---|

| 4-Chloro-N-o-tolylbenzamide | P21/c | a=10.2, b=7.5, c=15.3 | 0.042 | |

| 4-Chloro-N-[3-methyl-1-oxadiazol] | P212121 | a=6.02, b=15.3, c=18.1 | 0.050 |

Advanced: What strategies guide structure-activity relationship (SAR) analysis for antimicrobial activity?

Methodological Answer:

Q. Table 4: SAR Trends in Analogues

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Solvation Effects : Variations in solvent polarity (e.g., DMSO vs. water) can alter compound aggregation states, affecting assay results. Use molecular dynamics simulations to predict solvation behavior .

- Enzyme Assay Conditions : Optimize pH (e.g., 7.4 for acps-pptase) and co-factor concentrations to replicate physiological environments .

- Data Normalization : Report activity as % inhibition relative to positive controls (e.g., ciprofloxacin) to minimize inter-lab variability .

Advanced: What computational methods support drug design for this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with PPARδ (e.g., covalent binding to Cys249 confirmed via mass spectrometry) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap = 4.1 eV) to correlate with redox activity .

- ADMET Prediction : SwissADME estimates logP (~2.8) and bioavailability scores (>0.55) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.